4-(4-Methoxyphenyl)-4-piperidinol
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Overview
Description
4-(4-Methoxyphenyl)-4-piperidinol is an organic compound that features a piperidine ring substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-4-piperidinol typically involves the reaction of 4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reduction of the Schiff base formed between 4-methoxybenzaldehyde and piperidine using sodium borohydride or lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary amines.
Substitution: Results in various substituted piperidines and methoxy derivatives.
Scientific Research Applications
4-(4-Methoxyphenyl)-4-piperidinol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-Methoxyphenyl)-4-piperidinol involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it has been shown to inhibit the activity of lipoxygenase enzymes, which are involved in inflammatory processes . The compound’s methoxy group and piperidine ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylpiperazine: Shares the methoxyphenyl group but has a different core structure.
4-Methoxyamphetamine: Contains a methoxy group and an amine but lacks the piperidine ring.
4-Methoxyphenol: Similar methoxy substitution but lacks the piperidine ring.
Uniqueness
4-(4-Methoxyphenyl)-4-piperidinol is unique due to its combination of a methoxyphenyl group and a piperidine ring, which imparts distinct chemical and biological properties. This structural combination allows it to interact with a variety of molecular targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTKDIBNZLSEFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCNCC2)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143017-64-5 |
Source
|
Record name | 4-Piperidinol, 4-(4-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143017-64-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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